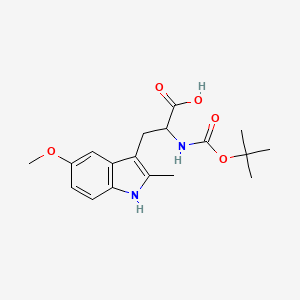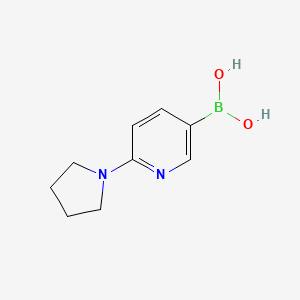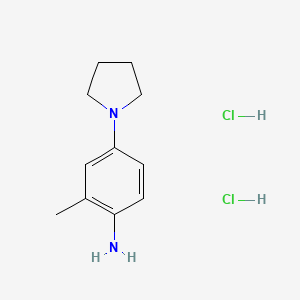
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
Übersicht
Beschreibung
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a derivative of 2-(pyrrolidin-1-yl)aniline .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride consists of a benzene ring substituted with a methyl group and a pyrrolidine ring attached to the benzene ring via an amine group . The compound has a molecular weight of 249.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride include a molecular weight of 249.18 . More specific properties such as melting point, boiling point, density, and refractive index are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Pharmacology
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride: is a compound that has potential applications in drug synthesis due to its structural features. The pyrrolidine ring present in the molecule is a common feature in many pharmacologically active compounds . This structure is known for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Biochemical Research
In biochemical research, this compound could be used as a precursor or an intermediate in the synthesis of more complex molecules. Its reactivity with various biochemicals could be explored to develop new biochemical assays or as a building block for larger biomolecules .
Chemical Synthesis
The compound’s reactivity due to the aniline and pyrrolidine components makes it a valuable intermediate in organic synthesis. It can be used to synthesize a wide range of chemical products, including dyes, polymers, and other organic compounds.
Materials Science
In materials science, 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride could be investigated for its properties in the formation of novel materials. Its molecular structure could lend itself to the creation of new polymers with unique properties for industrial applications .
Analytical Chemistry
This compound may serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties can be utilized in methods such as HPLC, NMR, or mass spectrometry to analyze or detect the presence of similar compounds in various samples .
Theoretical and Computational Chemistry
The compound’s structure can be studied using computational chemistry techniques to predict its reactivity, stability, and interactions with other molecules. This can aid in the design of new compounds with desired properties and help understand its behavior in different chemical environments .
Eigenschaften
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOYZXCLBUSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




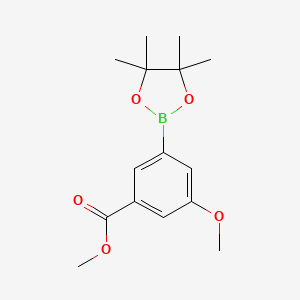

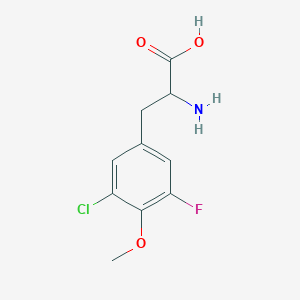
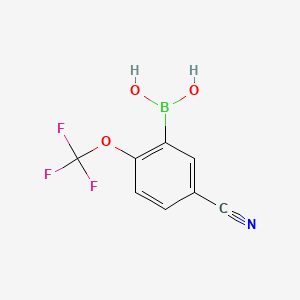
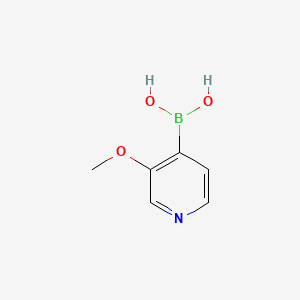
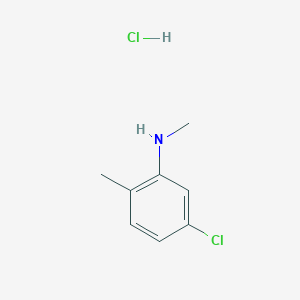
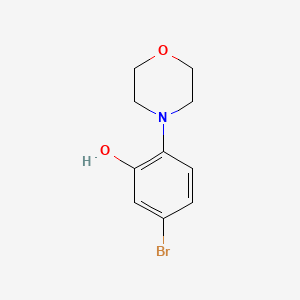
![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)

